molecular formula C8H9NO2 B14854012 1-(6-Hydroxy-4-methylpyridin-2-YL)ethanone

1-(6-Hydroxy-4-methylpyridin-2-YL)ethanone

Cat. No.: B14854012
M. Wt: 151.16 g/mol
InChI Key: JTVUDKZRVLGKOD-UHFFFAOYSA-N
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Description

1-(6-Hydroxy-4-methylpyridin-2-YL)ethanone is an organic compound with the molecular formula C8H9NO2 It is a derivative of pyridine, characterized by the presence of a hydroxy group at the 6th position and a methyl group at the 4th position on the pyridine ring, along with an ethanone group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Hydroxy-4-methylpyridin-2-YL)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-acetyl-6-methylpyridine with appropriate reagents to introduce the hydroxy group at the 6th position. This can be done using selective oxidation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis processes. These processes often start with commercially available precursors such as 2-acetyl-6-methylpyridine. The synthesis involves steps like alkylation, oxidation, and purification to obtain the desired product with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(6-Hydroxy-4-methylpyridin-2-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ethanone group can be reduced to form alcohols.

    Substitution: The methyl and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the ethanone group can produce alcohols.

Scientific Research Applications

1-(6-Hydroxy-4-methylpyridin-2-YL)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Hydroxy-4-methylpyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and ethanone groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Acetyl-6-methylpyridine: Similar in structure but lacks the hydroxy group at the 6th position.

    6-Acetyl-2-methylpyridine: Another derivative with different substitution patterns on the pyridine ring.

    1-(6-Methylpyridin-2-yl)ethanone: Lacks the hydroxy group, making it less reactive in certain chemical reactions.

Uniqueness

1-(6-Hydroxy-4-methylpyridin-2-YL)ethanone is unique due to the presence of both hydroxy and ethanone groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

6-acetyl-4-methyl-1H-pyridin-2-one

InChI

InChI=1S/C8H9NO2/c1-5-3-7(6(2)10)9-8(11)4-5/h3-4H,1-2H3,(H,9,11)

InChI Key

JTVUDKZRVLGKOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=C1)C(=O)C

Origin of Product

United States

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